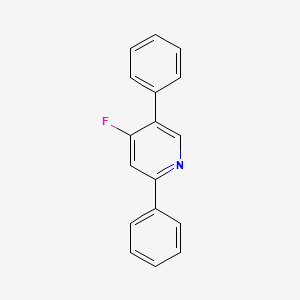

4-Fluoro-2,5-diphenylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12FN |

|---|---|

Molecular Weight |

249.28 g/mol |

IUPAC Name |

4-fluoro-2,5-diphenylpyridine |

InChI |

InChI=1S/C17H12FN/c18-16-11-17(14-9-5-2-6-10-14)19-12-15(16)13-7-3-1-4-8-13/h1-12H |

InChI Key |

TYHVCWXUNSJWNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2,5 Diphenylpyridine and Its Fluorinated Diarylpyridine Analogs

Classical Pyridine (B92270) Synthesis Approaches for Fluorinated Derivatives

Traditional methods for pyridine ring formation have been adapted to incorporate fluorine atoms, typically by using fluorinated starting materials. These methods, while established, sometimes face limitations in terms of substrate scope and reaction conditions.

Kröhnke Pyridine Synthesis and its Adaptations for 4-Fluoro-2,5-diphenylpyridine Scaffolds

The Kröhnke pyridine synthesis is a versatile method that constructs the pyridine ring by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium acetate. The reaction proceeds via a Michael addition, followed by cyclization and aromatization to yield highly substituted pyridines.

To synthesize fluorinated diarylpyridines like this compound, this method would require the use of appropriately fluorinated precursors. For instance, a fluorinated α,β-unsaturated carbonyl compound could be employed. The general mechanism involves the formation of a 1,5-dicarbonyl intermediate which then undergoes ring closure with ammonia. While the Kröhnke synthesis is broadly applicable for preparing di-, tri-, and tetra-substituted pyridines, its specific adaptation for the synthesis of this compound scaffolds would depend on the availability of the necessary fluorinated building blocks. Over the past six decades, numerous refinements to the original method have expanded its applicability.

Table 1: Key Features of the Kröhnke Pyridine Synthesis

| Feature | Description |

| Reactants | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds |

| Reagents | Ammonium acetate (or another nitrogen source) |

| Key Intermediate | 1,5-dicarbonyl compound |

| Mechanism Steps | Michael addition, tautomerization, addition of ammonia, dehydration, cyclization, elimination, aromatization. |

| Advantages | High yields, mild reaction conditions, broad applicability for polysubstituted pyridines. |

Hantzsch Dihydropyridine Synthesis Modifications for Fluorine Incorporation

The Hantzsch synthesis is a well-known multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. This reaction first yields a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine derivative.

Incorporation of fluorine into the pyridine ring using the Hantzsch synthesis necessitates the use of fluorinated starting materials. For example, a fluorinated aldehyde or a fluorinated β-ketoester could be used. The choice of solvent can be critical, with alcohols like isopropanol often being favored to facilitate the crystallization of the product. The versatility of the Hantzsch reaction allows for the synthesis of a wide array of substituted pyridines and has been instrumental in the production of various pharmaceuticals. Although originally yielding symmetrical products, modifications have been developed to produce unsymmetrical pyridines.

Table 2: Hantzsch Synthesis Reaction Components and Variations

| Component | Role in Synthesis | Fluorine Incorporation Strategy |

| Aldehyde | Provides the C4 carbon and its substituent. | Use of a fluorinated aromatic or aliphatic aldehyde. |

| β-Ketoester (2 equiv.) | Forms the C2, C3, C5, and C6 positions of the ring. | Use of a fluorinated β-ketoester. |

| Ammonia/Ammonium Acetate | Source of the nitrogen atom in the pyridine ring. | Not applicable. |

| Oxidation Step | Aromatizes the dihydropyridine intermediate. | Standard oxidizing agents (e.g., nitric acid, MnO2). |

Modern Catalytic Approaches for C-F Bond Formation and Fluorine Introduction

Recent advances in catalysis have provided powerful tools for the synthesis of fluorinated pyridines, offering greater efficiency, selectivity, and functional group tolerance compared to classical methods.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Sonogashira) for Aryl-Fluoropyridine Assembly

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To assemble a this compound scaffold, these strategies can be envisioned in several ways:

Suzuki Coupling: Coupling a 4-fluoro-2,5-dihalopyridine with two equivalents of phenylboronic acid.

Suzuki Coupling: Sequentially coupling a 2,4,5-trihalopyridine with phenylboronic acid and then introducing the second phenyl group.

C-F Bond Activation: Cross-coupling of an electron-deficient aryl fluoride (B91410) with an appropriate partner. This approach involves the challenging activation of a C-F bond, with palladium carbene migratory insertion being a key mechanistic step.

These reactions typically involve a palladium(0) catalyst, a ligand (e.g., phosphines), and a base. The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination. The development of specialized ligands and precatalysts has enabled the coupling of a wide range of substrates under mild conditions, including those containing various functional groups.

C-H Functionalization for Directed Fluorination of Pyridine Rings

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying complex molecules. This approach avoids the need for pre-functionalized starting materials. For the synthesis of fluorinated pyridines, this can involve the direct replacement of a C-H bond with a fluorine atom.

While functionalization of the C2 position in pyridines is common due to the directing effect of the nitrogen atom, regioselective reactions at other positions are more challenging. However, methods for the late-stage fluorination of multisubstituted pyridines at the position alpha to the nitrogen have been developed. Achieving selective fluorination at the C4 position of a 2,5-diphenylpyridine (B98661) would likely require a specific directing group strategy or a catalyst system capable of overcoming the intrinsic reactivity of the pyridine ring. The development of methods for meta-C-H functionalization of pyridines, sometimes involving temporary dearomatization-rearomatization sequences, highlights the ongoing efforts to control regioselectivity in pyridine C-H activation.

Photoredox-Mediated Coupling Reactions for Fluorinated Pyridine Synthesis

Visible-light photoredox catalysis offers a mild and powerful platform for generating radical intermediates, enabling unique chemical transformations. This methodology has been successfully applied to the synthesis of fluorinated pyridines.

One notable approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. This reaction, often catalyzed by an iridium complex such as fac-Ir(ppy)₃ under blue LED irradiation, is followed by a one-pot condensation with ammonium acetate to construct the fluorinated pyridine ring. This method allows for the assembly of diversely substituted 3-fluoropyridines from simple ketone precursors in high yields. The reaction conditions are generally mild, tolerate various functional groups, and can be performed in a one-pot manner, simplifying the synthetic procedure.

Table 3: Summary of Photoredox-Mediated Fluoropyridine Synthesis

| Feature | Description | Reference |

| Catalyst | fac-Ir(ppy)₃ | |

| Light Source | Blue LEDs | |

| Key Reactants | α,α-difluoro-β-iodoketones, Silyl enol ethers | |

| Nitrogen Source | Ammonium acetate | |

| Solvent | Dimethylformamide (DMF) | |

| Key Advantage | One-pot synthesis from readily available ketones, high yields. |

Cascade and Multi-Component Reactions Towards this compound Frameworks

Cascade and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecular architectures from simple precursors in a single operation. taylorfrancis.com These reactions minimize waste, time, and resources by avoiding the isolation of intermediates. For the construction of the this compound scaffold, such reactions offer a convergent and atom-economical approach. The core principle involves the strategic combination of precursors that contain the necessary phenyl groups, the pyridine nitrogen source, and the fluorine atom, which are assembled in a domino sequence of reactions.

The development of MCRs for fluorinated heterocycles is particularly valuable as it allows for the late-stage introduction of fluorine or the use of fluorinated building blocks to construct diverse molecular libraries. taylorfrancis.com A hypothetical MCR for this compound could involve the reaction of a fluorinated three-carbon synthon, an enamine or enolate derived from a phenyl-containing ketone, and an ammonium source to construct the pyridine ring.

One-pot annulation reactions are a cornerstone of modern heterocyclic synthesis, providing direct access to ring systems without the need for intermediate purification. Several methods reported for the synthesis of diarylpyridines can be adapted for the production of this compound by employing fluorinated starting materials.

A notable example is the Selectfluor™-mediated one-pot, four-component reaction for synthesizing 2,4- and 2,6-diarylpyridines. researchgate.net This reaction utilizes two equivalents of an aryl ketone, dimethylformamide (DMF) as a carbon source, and an ammonium salt. To target this compound, this methodology could potentially be adapted by using a mixture of acetophenone and a fluorinated analog, such as 4-fluoroacetophenone, although controlling the regioselectivity of the final product would be a significant challenge.

Another powerful strategy involves the Rh(III)-catalyzed C-H functionalization to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov While this method yields 3-fluoropyridines, modifications in the catalyst or precursor structure could potentially be explored to favor the formation of 4-fluoro isomers. The reaction is robust and can be set up on the benchtop, tolerating a variety of functional groups on both the oxime and alkyne coupling partners. nih.gov

A modular synthesis of substituted pyridines has also been reported through the hydroamination of alkynes with N-silylamine, followed by condensation with an α,β-unsaturated carbonyl compound and subsequent oxidation. acs.org By selecting a fluorinated α,β-unsaturated carbonyl precursor, this method could theoretically provide access to the 4-fluoro-diarylpyridine core. The final step typically requires an oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to achieve aromatization. acs.org

Table 1: Overview of One-Pot Annulation Strategies for Fluorinated Diarylpyridines

| Reaction Type | Key Reagents/Catalysts | Precursors | Typical Yields (Analogous Compounds) | Reference |

|---|---|---|---|---|

| Selectfluor™-Mediated Annulation | Selectfluor™, Ammonium Acetate | Aryl Ketones, DMF | Good | researchgate.net |

| Rh(III)-Catalyzed C-H Activation | [Cp*RhCl2]2, CsOPiv | α-Fluoro-α,β-unsaturated oximes, Alkynes | Good | nih.gov |

| Modular Synthesis via N-Silylenamines | Ti(IV) precatalyst, TBAF, DDQ | Alkynes, N-silylamine, α,β-unsaturated carbonyls | Up to 96% | acs.org |

A common and effective pathway to pyridines involves the synthesis of a 1,4-dihydropyridine (1,4-DHP) intermediate, followed by an oxidative aromatization step. The initial DHP can be constructed via various methods, including the well-known Hantzsch reaction. For this compound, a fluorinated aldehyde, such as 4-fluorobenzaldehyde, could be used as a key precursor in a Hantzsch-type synthesis, followed by oxidation.

The oxidative aromatization of the DHP ring is a critical step, and numerous reagents have been employed for this transformation, each with its own advantages in terms of reaction time, yield, and environmental impact. These methods are often high-yielding and can be performed under mild conditions. growingscience.comgrowingscience.com

Key Oxidative Aromatization Methods:

Manganese Dioxide (MnO₂): Microwave-assisted oxidation using commercial MnO₂ provides near-quantitative yields of pyridines from DHPs within minutes, eliminating the need for inorganic supports and simplifying the workup. organic-chemistry.org

Hypervalent Iodine(III) Reagents: Reagents like [Hydroxy(tosyloxy)iodo]benzene (HTIB), Phenyliodine bis(trifluoroacetate) (PIFA), and Iodobenzene diacetate (IBD) are effective for the solvent-free oxidative aromatization of DHPs at room temperature, offering short reaction times and high yields. growingscience.com

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful oxidant used for the dehydrogenation of various heterocyclic systems to their aromatic counterparts. mdpi.com

Other Reagents: A variety of other oxidizing systems, including KBrO₃/CoCl₂, sodium periodate, and ceric ammonium nitrate, have also been successfully used for this transformation. researchgate.netresearchgate.net

Intramolecular cyclization offers another route to the pyridine core. For instance, base-catalyzed sequential 1,4-addition/intramolecular cyclization/aromatization reactions have been developed for fused pyridine systems and demonstrate the power of domino reactions initiated by a single catalytic event. nih.gov Adapting such a strategy would require the design of a linear precursor containing the necessary phenyl and fluoro-phenyl moieties that can undergo regioselective cyclization.

Table 2: Comparison of Oxidizing Agents for Dihydropyridine Aromatization

| Oxidizing Agent | Conditions | Reaction Time | Typical Yields | Reference |

|---|---|---|---|---|

| Manganese Dioxide (MnO₂) | Microwave, 100 °C | ~1 minute | Excellent | organic-chemistry.org |

| Hypervalent Iodine(III) | Solvent-free, RT | 5-20 minutes | High | growingscience.com |

| DDQ | THF, 60 °C | ~5 hours | Low to Moderate | mdpi.com |

Stereochemical Control in the Synthesis of Fluorinated Diarylpyridines

While this compound is an achiral molecule, the concept of stereochemical control is relevant in the broader context of synthesizing highly substituted diarylpyridines. This control extends to regioselectivity—ensuring the precise placement of the fluorine atom and the two distinct phenyl groups on the pyridine ring.

In multi-component reactions involving unsymmetrical precursors, achieving high regioselectivity is a primary challenge. For example, in the Rh(III)-catalyzed synthesis of pyridines, the use of unsymmetrical internal alkynes can lead to a mixture of regioisomers. nih.gov The directing effects of substituents on the precursors and the nature of the catalyst are crucial in governing the outcome of the reaction.

Furthermore, some biologically active diarylpyridine compounds, such as tubulin polymerization inhibitors, require a specific cis-orientation of the aryl groups relative to each other. nih.gov Although these are often linked by a flexible bond in open-chain precursors, synthetic strategies that utilize rigid linkers or direct the cyclization to favor a specific conformation can be critical. For this compound, controlling the regiochemistry to place the phenyl groups at the 2- and 5-positions is paramount. This is typically achieved by using precursors where the connectivity is already defined, such as in the cyclization of a linear chain, or by leveraging the inherent selectivity of a specific reaction mechanism.

The dearomatization-hydrogenation of fluoropyridine precursors to access all-cis-(multi)fluorinated piperidines highlights the high degree of diastereoselective control that can be achieved in transformations of fluorinated pyridines. nih.gov While this example leads to a saturated ring, it underscores the principle that the fluorine substituent can significantly influence the stereochemical outcome of reactions on the heterocyclic core.

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound Production

The choice of a synthetic route for this compound depends on factors such as precursor availability, desired yield, operational simplicity, and scalability. Both multi-component, one-pot strategies and stepwise cyclization-aromatization pathways offer viable, albeit different, approaches.

One-Pot and Multi-Component Reactions are highly efficient, combining several synthetic steps into a single operation. They excel in terms of atom economy and reduced resource consumption. For instance, methods based on the condensation of ketones or the coupling of oximes and alkynes can provide rapid access to the diarylpyridine core. researchgate.netnih.gov However, a key challenge, especially when using different aryl precursors, is controlling the regioselectivity to ensure the desired 2,5-diphenyl substitution pattern.

Stepwise Cyclization-Aromatization Routes , such as those proceeding through a Hantzsch 1,4-dihydropyridine intermediate, offer superior control over regiochemistry. The substitution pattern is explicitly defined by the choice of precursors (aldehyde, β-ketoester, and ammonia source). While this is a two-step process, the synthesis of the DHP is often straightforward, and the subsequent oxidation step is typically high-yielding and rapid, particularly with modern oxidizing agents. growingscience.comorganic-chemistry.org This route may be more reliable for achieving the specific isomer of this compound.

Table 3: Comparative Analysis of Potential Synthetic Routes

| Synthetic Strategy | Key Advantages | Key Disadvantages | Potential Yields (Analogous Systems) | Selectivity Control |

|---|---|---|---|---|

| One-Pot MCR (e.g., Selectfluor™) | High efficiency, atom economy, speed | Potential for regioisomeric mixtures | Good researchgate.net | Moderate to Low |

| Rh(III)-Catalyzed Annulation | High yields, functional group tolerance | Potential for regioisomeric mixtures with unsymmetrical alkynes | Good nih.gov | Moderate |

| Hantzsch DHP Synthesis & Oxidation | Excellent regiochemical control, reliable | Two-step process, requires isolation of intermediate | High to Excellent growingscience.comorganic-chemistry.org | High |

Advanced Spectroscopic Probing of Electronic Structure and Conformation in 4 Fluoro 2,5 Diphenylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an unparalleled tool for probing the chemical environment of individual atoms within a molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce connectivity, conformation, and electronic distribution.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the electronic landscape of 4-Fluoro-2,5-diphenylpyridine. Each nucleus offers a unique perspective on the molecular structure.

¹H NMR: The proton NMR spectrum reveals the disposition of hydrogen atoms. The aromatic region would display a series of complex multiplets corresponding to the protons on the two phenyl rings and the pyridine (B92270) core. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, as well as the anisotropic effects of the adjacent aromatic rings.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The spectrum would show distinct signals for each chemically unique carbon atom. The carbon atom directly bonded to the fluorine (C4) would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom, while the phenyl carbon shifts are typical for substituted benzene (B151609) rings.

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. thermofisher.com The spectrum for this compound would show a single resonance, likely a multiplet due to coupling with the neighboring pyridine protons (H3 and H5). The chemical shift of this signal is highly sensitive to the electronic environment around the C-F bond.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: This table presents predicted data based on the analysis of similar compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H (Pyridine) | 8.5 - 8.7 | d, J ≈ 2-3 Hz (H3), s (H6) |

| ¹H (Phenyl) | 7.2 - 7.8 | m |

| ¹³C (Pyridine) | 115 - 165 | C4 shows large ¹JCF (≈ 240-260 Hz) |

| ¹³C (Phenyl) | 125 - 140 | |

| ¹⁹F | -110 to -130 | dd or t |

While 1D NMR provides information about the chemical environment, 2D NMR experiments are crucial for unambiguously assigning signals and determining the molecule's connectivity and spatial arrangement. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the phenyl rings and between the H3 and potentially H5 protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for establishing the connectivity between the different rings, for instance, by showing correlations from the phenyl protons to the pyridine carbons they are attached to (C2 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining conformation in solution. nih.gov For this compound, NOESY could reveal through-space interactions between the protons of the phenyl rings and the protons of the pyridine ring, providing critical data on the dihedral angles between the rings in the solution state.

X-ray Crystallography for Solid-State Molecular Architecture

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, the crystal packing would likely be influenced by:

π-π Stacking: The planar aromatic surfaces of the phenyl and pyridine rings can stack on top of each other, a common stabilizing interaction in aromatic compounds.

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the electron-rich π-systems of the aromatic rings of a neighboring molecule.

Table 2: Representative Crystallographic Parameters for a Substituted Biarylpyridine System Note: Data from a related compound, 2-Fluoro-5-(4-fluorophenyl)pyridine, is shown for illustrative purposes. nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 20.365 |

| b (Å) | 3.8303 |

| c (Å) | 11.4835 |

| Dihedral Angle (Fluorophenyl/Fluoropyridine) | 37.93° |

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrations, making this technique excellent for structural confirmation. researchgate.net

For this compound, the key vibrational modes would include:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C and C=N Ring Stretching: These vibrations give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region, which are characteristic of the pyridine and benzene rings. researchgate.net

C-F Stretch: The carbon-fluorine stretching vibration is typically strong in the IR spectrum and appears in the 1250-1000 cm⁻¹ range. Its exact position can provide insight into the electronic environment.

Out-of-Plane (OOP) C-H Bending: These bands, found in the 900-650 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic rings.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: This table presents predicted data based on general group frequencies. Actual experimental values may vary.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic Ring Stretch (C=C, C=N) | 1600 - 1400 | Medium-Strong |

| C-F Stretch | 1250 - 1000 | Strong (IR) |

| Out-of-Plane C-H Bending | 900 - 650 | Strong |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy is a fundamental technique used to identify the functional groups and vibrational modes of a molecule. For this compound, an FTIR spectrum would be expected to reveal characteristic absorption bands corresponding to the various bonds within the molecule. Key vibrational modes would include the C-H stretching vibrations of the phenyl and pyridine rings, the C=C and C=N stretching vibrations within the aromatic systems, and the C-F stretching vibration, which is typically found in the 1000-1400 cm⁻¹ region. The precise positions of these bands would provide insights into the molecule's electronic structure and intermolecular interactions.

Interactive Table: Expected FTIR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C Aromatic Stretch | 1600-1450 |

| C=N Pyridine Stretch | 1650-1550 |

| C-F Stretch | 1400-1000 |

| C-H Bending (out-of-plane) | 900-675 |

Electronic Absorption and Emission Spectroscopy for Photophysical Characteristics

UV-Visible Spectroscopy for Ground State Electronic Transitions

UV-Visible absorption spectroscopy is employed to study the electronic transitions from the ground state to excited states. The spectrum of this compound would be expected to show intense absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated diphenylpyridine system. The position and intensity of these bands are sensitive to the molecular conformation and the solvent environment. Analysis of the absorption spectrum would provide information on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Steady-State Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Upon absorption of light, excited molecules can relax through fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state). Studying the fluorescence and phosphorescence spectra of this compound would provide critical information about the nature of its excited states. The fluorescence spectrum is typically a mirror image of the absorption spectrum and would reveal the energy of the lowest singlet excited state. Phosphorescence, being a spin-forbidden process, is generally weaker and occurs at longer wavelengths than fluorescence, providing insight into the energy of the lowest triplet excited state.

Time-Resolved Fluorescence and Phosphorescence for Excited State Dynamics (Lifetimes, Quantum Yields, Radiative/Non-Radiative Rates)

Time-resolved spectroscopy is crucial for understanding the dynamics of the excited states. By measuring the fluorescence and phosphorescence lifetimes (the average time the molecule spends in the excited state), one can calculate the radiative and non-radiative decay rates. The quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the emission process. A comprehensive study would involve determining these parameters to fully characterize the photophysical behavior of this compound.

Interactive Table: Key Photophysical Parameters to be Determined

| Parameter | Description |

| Fluorescence Lifetime (τf) | Average time in the singlet excited state. |

| Phosphorescence Lifetime (τp) | Average time in the triplet excited state. |

| Fluorescence Quantum Yield (Φf) | Efficiency of fluorescence emission. |

| Phosphorescence Quantum Yield (Φp) | Efficiency of phosphorescence emission. |

| Radiative Decay Rate (kr) | Rate of photon emission. |

| Non-Radiative Decay Rate (knr) | Rate of de-excitation without photon emission. |

Electrochemical Analysis of Redox Behavior

Electrochemical techniques, such as cyclic voltammetry, are used to investigate the redox properties of a molecule, providing information about the energies of the HOMO and LUMO. For this compound, cyclic voltammetry would reveal the potentials at which the molecule is oxidized (loses an electron) and reduced (gains an electron). These redox potentials are directly related to the HOMO and LUMO energy levels, respectively. This data is valuable for understanding the molecule's electronic structure and its potential applications in electronic devices.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Information on the oxidation and reduction potentials of this compound as determined by cyclic voltammetry is not available in the public domain.

Correlation of Electrochemical Properties with Electronic Structure

There is no available research that correlates the electrochemical properties of this compound with its electronic structure.

Computational and Theoretical Investigations of 4 Fluoro 2,5 Diphenylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no available research data from quantum chemical calculations to describe the electronic structure and reactivity of 4-Fluoro-2,5-diphenylpyridine.

No published studies utilizing Density Functional Theory (DFT) to determine the ground state properties of this compound were found. Consequently, information regarding its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, the spatial distribution of its molecular orbitals, and its charge distribution is not available.

A search of scientific databases yielded no articles that have employed Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state transitions and photophysical properties of this compound. As a result, its absorption and emission spectra, as well as the nature of its electronic transitions, have not been theoretically characterized.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

There are no publicly accessible research findings from molecular dynamics simulations focused on the conformational analysis or solvent effects of this compound.

No studies were identified that have simulated the intermolecular interactions and solvent-solute dynamics of this compound. Such simulations would be crucial for understanding its behavior in different chemical environments.

The conformational landscapes and molecular flexibility of this compound have not been explored through molecular dynamics simulations in any available literature. This information is essential for understanding the molecule's three-dimensional structure and its potential interactions with other molecules.

Theoretical Prediction of Spectroscopic Parameters

No theoretical predictions of the spectroscopic parameters (e.g., NMR, IR, Raman spectra) for this compound have been reported in the scientific literature. Computational predictions are vital for complementing experimental spectroscopic data and aiding in the structural elucidation of new compounds.

Computational Simulation of NMR, UV-Vis, and Fluorescence Spectra

A computational study would typically employ methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR chemical shift predictions (¹H, ¹³C, ¹⁹F NMR). For UV-Vis and fluorescence spectra, TD-DFT calculations would be necessary to determine the electronic transition energies, oscillator strengths, and excited-state properties. Without such a study, no data can be presented.

Validation of Experimental Data through Theoretical Models

Ideally, computational data should be compared with experimental findings to validate the theoretical models used. This process ensures the accuracy of the computational approach and provides a deeper understanding of the molecule's behavior. As no experimental spectroscopic data for this compound is readily available in the searched literature, this validation is not possible.

Structure-Property Relationships Derived from Computational Data

Influence of Fluorine Substitution on Electronic and Optical Properties

General knowledge suggests that the introduction of a fluorine atom can significantly impact a molecule's electronic properties through inductive and mesomeric effects. In the case of this compound, the fluorine atom at the 4-position of the pyridine (B92270) ring is expected to be strongly electron-withdrawing. This would likely lower the energy of the molecule's frontier molecular orbitals (HOMO and LUMO) and could influence the wavelengths of light it absorbs and emits. However, a quantitative analysis requires specific computational data.

Role of Phenyl Substituents in Modulating Conjugation and Charge Transfer

The two phenyl groups at the 2- and 5-positions are expected to extend the π-conjugated system of the pyridine ring. The degree of this conjugation would depend on the dihedral angles between the pyridine and phenyl rings. Computational geometry optimization would be the first step in understanding this structural aspect. Furthermore, these phenyl rings can act as electron-donating or -withdrawing groups, depending on any further substitutions, and play a crucial role in potential intramolecular charge transfer (ICT) processes, which are key to understanding a molecule's optical properties.

Advanced Theoretical Models for Solvatochromism and Environmental Effects on this compound

The polarity of the solvent can influence the electronic and optical properties of a molecule, a phenomenon known as solvatochromism. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. Investigating the solvatochromism of this compound would provide insights into how its absorption and emission spectra change in different environments. This information is valuable for applications in sensing and molecular probes. However, without dedicated computational studies, no specific predictions can be made for this compound.

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 2,5 Diphenylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorine Atom

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (C-2, C-6) and γ (C-4) positions, making them susceptible to attack by nucleophiles. The presence of a halogen, particularly fluorine, at the C-4 position creates a highly activated site for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes this intermediate, accelerating the rate of reaction. Consequently, in SNAr reactions, fluoride (B91410) is an excellent leaving group, a contrast to its behavior in SN1 and SN2 reactions.

The activated C-4 position of 4-Fluoro-2,5-diphenylpyridine is expected to react with a wide array of nucleophiles. While specific studies on this exact molecule are limited, the reactivity of analogous 4-halopyridines provides a clear precedent for the displacement of the fluorine atom by oxygen, nitrogen, and sulfur-based nucleophiles. sci-hub.senih.gov Microwave irradiation has been shown to dramatically decrease reaction times for these types of substitutions. sci-hub.se

Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen nucleophiles. For instance, reactions with species like sodium phenoxide or benzyl (B1604629) alcohol in the presence of a base would readily displace the fluoride to form the corresponding 4-phenoxy or 4-benzyloxy derivatives. sci-hub.se

Nitrogen Nucleophiles: A broad range of primary and secondary amines, as well as nitrogen-containing heterocycles, can be employed to form C-N bonds at the C-4 position. The reaction of 4-halopyridines with amines is a common method for the synthesis of substituted aminopyridines. researchgate.netresearchgate.net

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react efficiently with 4-halopyridines. youtube.com Sodium thiophenoxide, for example, would react to yield 4-(phenylthio)-2,5-diphenylpyridine. The high nucleophilicity of thiolates often leads to high yields and rapid reaction rates. sci-hub.senih.gov

The following interactive table summarizes typical SNAr reactions on the analogous 4-iodopyridine, which demonstrates the viability of various nucleophiles. The reactivity of 4-fluoropyridines is generally higher than that of 4-iodopyridines in SNAr contexts. sci-hub.se

| Nucleophile (Nu-H) | Reagent | Base | Solvent | Conditions | Product | Yield (%) |

| Phenylthiol | PhSNa | - | NMP | 100°C, 3 min (MW) | 4-Phenylthiopyridine | 99 |

| Methanethiol | MeSNa | - | NMP | 100°C, 3 min (MW) | 4-Methylthiopyridine | 98 |

| Benzyl Alcohol | PhCH₂OH | t-BuOK | NMP | 130°C, 10 min (MW) | 4-Benzyloxypyridine | 99 |

| Phenol | PhONa | - | HMPA | 160°C, 10 min (MW) | 4-Phenoxypyridine | 57 |

| Phenylacetonitrile | PhCH₂CN | t-BuOK | NMP | 130°C, 10 min (MW) | 4-(Cyanophenylmethyl)pyridine | 28 |

Data sourced from a study on halopyridine reactivity under microwave (MW) irradiation. sci-hub.se NMP = N-methylpyrrolidone, HMPA = Hexamethylphosphoramide.

Nucleophilic aromatic substitution on pyridine rings demonstrates marked regioselectivity. Attack is strongly favored at the C-2 and C-4 positions because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In the case of this compound, the substitution occurs exclusively at the C-4 position.

Several factors contribute to this high selectivity:

Electronic Activation: The C-4 (para) position is electronically activated toward nucleophilic attack, similar to the C-2 (ortho) position.

Leaving Group: The presence of the fluorine atom at C-4 makes it the only viable leaving group for a substitution reaction.

Steric Hindrance: While both C-2 and C-4 positions are electronically activated, the C-4 position is generally less sterically hindered than the C-2 position, which is flanked by a phenyl group. This can make the C-4 position more accessible to incoming nucleophiles. stackexchange.com Studies on pentafluoropyridine (B1199360) have shown that under mildly basic conditions, nucleophilic attack occurs solely at the C-4 position. rsc.org

This inherent selectivity allows for the controlled and predictable introduction of a wide range of functional groups at the C-4 position, making this compound a valuable building block for more complex molecules.

Electrophilic Aromatic Substitution on the Phenyl Rings

While the pyridine ring itself is highly deactivated towards electrophilic attack, the pendant phenyl rings can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the electronic directing effects of the substituents on the phenyl rings.

In typical EAS reactions, the pyridine ring behaves as a strongly deactivating group due to the electron-withdrawing inductive effect of the nitrogen atom. Under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated to form a pyridinium (B92312) ion. This positive charge dramatically increases its electron-withdrawing power, making it a powerful deactivating and meta-directing group. rsc.org

For this compound, the key directing influences on the phenyl rings are:

The Pyridinium Group: The protonated 4-fluoro-2,5-diphenylpyridinium cation acts as a strong deactivating, meta-directing substituent on both the C-2 and C-5 phenyl rings. rsc.org This effect will strongly favor the introduction of electrophiles at the meta positions of each phenyl ring.

The Fluorine Atom: The fluorine at the C-4 position has a minimal direct electronic effect on the distant phenyl rings. Its influence is negligible compared to the powerful deactivating effect of the pyridinium core.

Therefore, electrophilic attack is predicted to occur almost exclusively at the meta-positions of the two phenyl rings. Substitution at the ortho and para positions would result in a destabilized carbocation intermediate (a Wheland intermediate) where the positive charge is placed closer to the positively charged pyridinium substituent. organicchemistrytutor.comlibretexts.orgyoutube.com

The strong meta-directing effect of the pyridinium core allows for the controlled introduction of functional groups onto the phenyl rings, provided that sufficiently harsh reaction conditions are used to overcome the deactivation.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group at the meta-position of one or both phenyl rings. Studies on the nitration of 4-phenylpyridine (B135609) confirm that the reaction proceeds on the pyridinium conjugate acid, leading to meta-substitution on the phenyl ring. rsc.org

Halogenation: Halogenation, for instance with Br₂ in the presence of a Lewis acid like FeBr₃, would also be directed to the meta-positions. The reaction would likely require forcing conditions due to the deactivation of the rings. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the meta-positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on rings with strong deactivating groups like a pyridinium ion. Therefore, these reactions are not expected to be viable for functionalizing the phenyl rings of this compound.

By controlling the stoichiometry of the electrophilic reagent, it may be possible to achieve selective mono-substitution on one of the phenyl rings or di-substitution with one group on each ring.

Coordination Chemistry: this compound as a Ligand

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions. rdd.edu.iq The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital that can be donated to a vacant orbital of a metal center, forming a coordinate covalent bond. This compound is expected to function as a monodentate ligand, coordinating to metal centers through its pyridine nitrogen.

The electronic properties of the ligand can be tuned by its substituents. The electron-withdrawing fluorine atom and the phenyl groups will influence the Lewis basicity of the pyridine nitrogen, which in turn affects the strength of the metal-ligand bond and the properties of the resulting complex. The formation of metal complexes with pyridine-based ligands is a cornerstone of supramolecular chemistry and catalysis. nih.govnih.gov

While specific complexes of this compound have not been extensively documented, numerous complexes of related ligands such as substituted dipyridyls, phenanthrolines, and terpyridines have been synthesized and characterized. researchgate.netsemanticscholar.orguq.edu.au These complexes find applications in areas such as catalysis, photoluminescent materials, and medicinal agents. For example, lanthanide coordination complexes with para-substituted pyridines have been shown to be versatile intermediates where the coordinated ligand can undergo further functionalization via SNAr. nih.gov This indicates that the coordination to a metal ion does not preclude subsequent derivatization at the activated C-4 position, opening pathways to more complex, functional metallo-supramolecular structures.

Metal Complexation with Transition Metals (e.g., Platinum, Gold, Iridium, Rhodium)

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an effective ligand for coordination to a variety of transition metals. The presence of the electron-withdrawing fluorine atom at the 4-position is expected to modulate the electron density on the pyridine ring, influencing the strength of the metal-ligand bond.

Iridium Complexes: Iridium(III) complexes incorporating fluorinated phenylpyridine ligands have been extensively studied for their applications in organic light-emitting diodes (OLEDs) due to their high phosphorescence quantum yields. The fluorine substituents can significantly impact the HOMO and LUMO energy levels of the resulting complexes, thereby tuning their emission colors. For instance, the introduction of fluorine atoms onto the phenylpyridine ligand can stabilize the HOMO energy level, leading to a blue-shift in the emission wavelength. nih.gov While specific studies on this compound are not abundant, it is anticipated that its coordination to iridium(III) would yield luminescent complexes with distinct photophysical properties.

Platinum Complexes: Platinum(II) and Platinum(IV) complexes are well-known for their therapeutic applications. The coordination of N-heterocyclic ligands to platinum centers is a key feature of many anti-cancer drug candidates. Although direct studies on this compound are limited, related research on platinum complexes with other fluorinated ligands suggests that the incorporation of fluorine can enhance the cytotoxic and radiosensitizing properties of the complexes.

Gold Complexes: Gold(I) and gold(III) complexes with N-heterocyclic carbene (NHC) and other nitrogen-containing ligands have shown promise in catalysis and medicinal chemistry. nih.gov The coordination of this compound to gold centers could lead to the formation of complexes with unique catalytic activities or biological properties. The fluorinated nature of the ligand may enhance the stability and reactivity of the resulting gold complexes. doaj.orgconsensus.app

Rhodium Complexes: Rhodium(I) and Rhodium(III) complexes are widely used as catalysts in a variety of organic transformations. The electronic properties of the ligands coordinated to the rhodium center play a crucial role in determining the catalytic efficiency. The electron-withdrawing nature of the fluorine in this compound could modulate the electron density at the rhodium center, thereby influencing its catalytic performance. nih.govbirzeit.edu

Lewis Basicity of the Pyridine Nitrogen in Complex Formation

The Lewis basicity of the pyridine nitrogen in this compound is a critical factor in its ability to form stable complexes with transition metals. The presence of the highly electronegative fluorine atom at the 4-position inductively withdraws electron density from the pyridine ring, thereby reducing the basicity of the nitrogen atom. This effect is expected to be significant, as studies on other fluorinated pyridines have shown a correlation between the degree of fluorination and a decrease in Lewis basicity. acs.org

This reduced Lewis basicity will influence the thermodynamics of complex formation. The metal-ligand bond strength may be weaker compared to complexes with non-fluorinated diphenylpyridine analogues. However, the electron-withdrawing nature of the fluorine can also enhance the π-acceptor properties of the pyridine ring, which could lead to stronger back-bonding interactions with electron-rich metal centers. This interplay between σ-donation and π-back-bonding will ultimately determine the stability and reactivity of the resulting metal complexes.

Structural and Electronic Characterization of Metal Complexes

The structural and electronic properties of metal complexes containing this compound can be elucidated using a variety of spectroscopic and analytical techniques.

Electronic Characterization: UV-visible absorption and photoluminescence spectroscopy are essential for probing the electronic transitions within the metal complexes. The absorption spectra would reveal metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions. The emission spectra, particularly for iridium complexes, would provide information on the energy of the triplet excited state and the phosphorescence quantum yield. nih.gov Cyclic voltammetry is another powerful technique for investigating the electronic properties of these complexes. It can be used to determine the oxidation and reduction potentials, providing insights into the energies of the HOMO and LUMO levels. nih.gov

| Property | Technique | Expected Information |

| Molecular Structure | Single-Crystal X-ray Diffraction | Bond lengths, bond angles, coordination geometry |

| NMR Spectroscopy | Connectivity, solution-state structure, dynamics | |

| Electronic Transitions | UV-visible Spectroscopy | Absorption maxima (MLCT, π-π*) |

| Photoluminescence Spectroscopy | Emission maxima, quantum yield, lifetime | |

| Redox Properties | Cyclic Voltammetry | Oxidation and reduction potentials (HOMO/LUMO energies) |

Radical Chemistry and Electron Transfer Processes

The electronic structure of this compound, with its extended π-system and the presence of a fluorine atom, makes it a candidate for participation in radical chemistry and electron transfer processes.

Investigation of Radical Intermediate Generation and Reactions

The generation of radical cations or anions of this compound can be achieved through chemical or electrochemical oxidation or reduction. The stability and reactivity of these radical intermediates would be influenced by the delocalization of the unpaired electron over the diphenylpyridine framework and the electronic effect of the fluorine substituent. Studies on the radical cations of fluorinated pyridine derivatives have shown that fluorine substitution can significantly affect their electronic structure and relaxation pathways. usgs.gov

Electron Paramagnetic Resonance (EPR) spectroscopy would be a key technique for the direct detection and characterization of any persistent radical intermediates. The hyperfine coupling constants observed in the EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Transformations

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological transformations, where an electron and a proton are transferred in a concerted or stepwise manner. nih.gov The pyridine nitrogen of this compound could potentially act as a proton acceptor, and the extended π-system can facilitate electron transfer.

In the context of its metal complexes, particularly with metals like iridium that can access multiple oxidation states, PCET pathways could be involved in their photochemical or electrochemical reactions. For example, the oxidation of a metal complex could be coupled to the deprotonation of a coordinated solvent molecule or a ligand, or the reduction of the complex could be coupled to protonation. The solvent environment can also play a crucial role in modulating the mechanism of PCET in such complexes. nih.gov The investigation of PCET mechanisms involving this compound would require detailed kinetic and mechanistic studies, often employing techniques such as transient absorption spectroscopy and computational modeling.

Advanced Applications and Functionalization of 4 Fluoro 2,5 Diphenylpyridine

Development of Fluorescent Molecular Sensors

Design Principles for Environment-Sensitive Fluorophores

The design of environment-sensitive fluorophores, often called solvatochromic or fluorogenic probes, hinges on creating molecules whose fluorescence properties (intensity, wavelength, and lifetime) are highly dependent on the physicochemical characteristics of their immediate surroundings, such as polarity, viscosity, and temperature. For pyridine-based fluorophores, the core design principle involves establishing an intramolecular charge transfer (ICT) character in the molecule's excited state.

An effective design strategy involves creating a donor-π-acceptor (D-π-A) system within the fluorophore. In the context of diphenylpyridine derivatives, the pyridine (B92270) ring can act as an electron-accepting core. Phenyl groups attached to this core can be substituted with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to modulate the ICT characteristics.

Electron-Donating Groups (EDGs): When strong EDGs (like amino or methoxy (B1213986) groups) are attached to the phenyl rings, they push electron density towards the pyridine acceptor upon photoexcitation. This creates a highly polar excited state. In polar environments, this polar excited state is stabilized, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This phenomenon is known as positive solvatochromism. nih.govmdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (like cyano or nitro groups) can diminish the ICT character or create a different charge distribution. The sensitivity of such probes to environmental changes may be different, sometimes manifesting as changes in fluorescence intensity rather than significant spectral shifts. nih.gov

The rigidity of the molecular structure is another crucial factor. Molecules that can undergo torsional motions or rotations in the excited state often exhibit low fluorescence in non-viscous media due to non-radiative decay pathways. As the viscosity of the environment increases (for example, during polymerization), these motions are restricted, which closes the non-radiative decay channels and leads to a significant increase in fluorescence intensity. This is the principle behind "molecular rotors" or aggregation-induced emission (AIE) fluorophores. mdpi.com The inherent structural rigidity of the diphenylpyridine framework makes it a promising scaffold for such sensors. nih.gov

Application in Monitoring Polymerization Processes (e.g., Free-Radical, Cationic)

The sensitivity of diphenylpyridine derivatives to changes in their microenvironment makes them excellent candidates for real-time, in-situ monitoring of polymerization processes using the Fluorescence Probe Technique (FPT). nih.gov As a liquid monomer converts into a solid polymer, both the polarity and the microviscosity of the medium change dramatically. Suitably designed fluorescent probes can detect these changes, providing kinetic data on the polymerization process. nih.govnih.gov

Monitoring Free-Radical Polymerization: In free-radical polymerization, the primary change detected by the fluorescent probe is the increase in microviscosity. A diphenylpyridine derivative containing strong electron-donating substituents can exhibit a slight shift in its fluorescence spectrum during this process. nih.gov More significantly, the increase in viscosity restricts intramolecular rotations, leading to an enhancement of the fluorescence quantum yield. The progress of the polymerization can thus be monitored by tracking the increase in fluorescence intensity at a specific wavelength. nih.gov

Monitoring Cationic Polymerization: Cationic polymerization is initiated by superacids generated from a photoinitiator. Diphenylpyridine derivatives can also serve as spectroscopic sensors to determine the efficiency of superacid generation. nih.govmdpi.com The nitrogen atom on the pyridine ring can be protonated by the generated acid. This protonation event significantly alters the electronic structure of the fluorophore, leading to a distinct change in its fluorescence spectrum (either quenching or shifting the emission). By monitoring this change, one can quantify the concentration of the generated acid, providing a direct measure of the initiation efficiency in cationic polymerization. nih.gov

Research on 2,6-diphenylpyridine (B1197909) derivatives has demonstrated their dual applicability as sensors for both free-radical and cationic polymerization, highlighting the versatility of this chemical scaffold. nih.govmdpi.com

| Probe Type | Polymerization | Sensing Mechanism | Observed Change |

| Diphenylpyridine with EDG | Free-Radical | Viscosity increase restricts molecular motion | Increase in fluorescence intensity |

| Diphenylpyridine (general) | Cationic | Protonation of pyridine nitrogen by superacid | Spectral shift or quenching of fluorescence |

Materials Science Applications

Integration into Advanced Polymer Architectures for Tailored Optical Properties

Incorporating fluorophores like 4-fluoro-2,5-diphenylpyridine into polymer architectures is a key strategy for creating advanced materials with customized optical properties. This integration can be achieved through two primary methods: physical doping or covalent incorporation.

Physical Doping: The fluorophore is dissolved or dispersed within a host polymer matrix. The choice of polymer is critical, as its polarity and refractive index can influence the photophysical properties of the embedded dye. mdpi.com For instance, fluorinated polymers are often used as host materials in photonics due to their high optical transparency, low refractive index, and low optical loss, especially in the near-infrared region. researchgate.netmdpi.com Embedding this compound in a fluoropolymer matrix could potentially lead to materials with high clarity and efficient light emission.

Covalent Incorporation: The fluorophore is chemically bonded to the polymer backbone as a pendant group or part of the main chain. This approach prevents phase separation and dye leaching, leading to more stable and durable materials. Functionalizing the diphenylpyridine structure with a polymerizable group (like a vinyl or acrylate (B77674) moiety) would allow it to act as a monomer in copolymerization, creating intrinsically fluorescent polymers with a high and uniform concentration of the chromophore.

By controlling the concentration of the embedded or incorporated fluorophore, properties such as the material's absorption/emission wavelengths, quantum yield, and refractive index can be precisely tuned. nih.gov This allows for the design of materials for specific applications, such as fluorescent coatings, optical waveguides, and solid-state lighting.

Potential in Organic Electronics and Photonics (e.g., as Emitting Components, Charge Transport Layers)

The electronic and photophysical properties of the this compound scaffold suggest its potential for use in organic electronic and photonic devices.

Emitting Components in Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield characteristic of many pyridine-based fluorophores makes them suitable candidates for emissive layers in OLEDs. The diphenylpyridine core provides a rigid, conjugated system capable of efficient blue or green emission, depending on the substituents. The presence of the fluorine atom can be advantageous, as fluorination is a known strategy to tune the energy levels (HOMO/LUMO) of organic semiconductors. This tuning can improve charge injection and transport balance within the device, leading to higher efficiency and stability.

Charge Transport Layers: Pyridine-containing molecules are known for their electron-deficient (n-type) character, which makes them suitable for use as electron-transport materials (ETMs) or host materials for phosphorescent emitters in OLEDs. The electron-withdrawing nature of the pyridine ring and the fluorine atom in this compound would facilitate electron transport. Its high triplet energy, a common feature of rigid aromatic structures, could also make it an effective host for phosphorescent guest emitters, preventing back energy transfer and enhancing device efficiency.

Other Photonic Applications: The integration of this compound into polymer matrices, as discussed previously, opens possibilities for creating active components in photonics. These include materials for optical data storage, active waveguides, and components for luminescent solar concentrators (LSCs). mdpi.com The compound's sensitivity to its environment could also be exploited to create chemical sensors based on changes in light emission. nih.gov

Ligands for Luminescent and Catalytic Metal Complexes

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. As a ligand, it shares structural similarities with the ubiquitous 2,2'-bipyridine (B1663995) (bpy), suggesting its utility in forming stable metal complexes with a wide range of transition metals and lanthanides. nih.govnsf.gov

Luminescent Metal Complexes: Coordination of this compound to luminescent metal centers like ruthenium(II), iridium(III), or lanthanide(III) ions (e.g., europium, terbium) can produce new photoluminescent materials.

Transition Metal Complexes: In complexes with metals like Ru(II) or Ir(III), the diphenylpyridine ligand can participate in metal-to-ligand charge transfer (MLCT) transitions, which are often highly emissive. nih.gov The extended π-system of the ligand and the electron-withdrawing fluorine atom can be used to tune the energy of the MLCT state, thereby controlling the emission color and quantum yield of the resulting complex.

Lanthanide Complexes: For lanthanide ions, whose f-f electronic transitions are often weak, the diphenylpyridine ligand can act as an "antenna." The ligand absorbs excitation light efficiently and then transfers the energy intramolecularly to the metal center, which then emits its characteristic sharp, line-like luminescence. nih.gov Fluorination of ligands has been shown to enhance the luminescence of lanthanide coordination polymers by minimizing quenching from high-frequency vibrations, suggesting that the 4-fluoro substituent could be beneficial for creating highly efficient NIR- or visible-emitting lanthanide complexes. nih.govresearchgate.net

| Metal Center | Complex Type | Potential Application | Role of Ligand |

| Ru(II), Ir(III) | Transition Metal Complex | OLEDs, Bio-imaging | Participates in emissive MLCT state |

| Eu(III), Tb(III) | Lanthanide Complex | Lighting, Anti-counterfeiting | Acts as an antenna for energy transfer |

| Pr(III), Nd(III) | Lanthanide Complex | NIR emitters, Telecom | Sensitizes near-infrared emission |

Design of Complexes with Tunable Photophysical Characteristics (e.g., Emission Wavelengths, Quantum Yields)

The integration of this compound as a ligand in metal complexes is a promising strategy for creating materials with tunable photophysical properties. The electronic characteristics of the ligand, influenced by the electron-withdrawing fluorine atom and the π-conjugated phenyl groups, can significantly impact the emission wavelengths and quantum yields of the resulting metal complexes.

The emission color of metal complexes can be fine-tuned by modifying the ligands. For instance, in platinum(II) complexes, the nature of the halogen ligand has been shown to influence emission properties significantly. A C^N-based cycloplatinated(II) fluoride (B91410) complex, [Pt(ppy)(PPh3)F] (where ppy = 2-phenylpyridinate), is highly luminescent in the green region with a high quantum yield of 94.6% at 77K. nih.gov A comparative study of heavier halogen derivatives revealed a descending order of emission quantum yield (F > Cl > Br > I), which is attributed to the decreasing trend of intraligand (IL) transition from fluorine to iodine. nih.gov This suggests that a this compound ligand could similarly contribute to high quantum yields in its metal complexes.

Furthermore, the introduction of different substituents on the pyridine or phenyl rings allows for the modulation of the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the emission wavelength. For example, a series of luminescent chloro- and alkynyl-platinum(II) complexes with tridentate cyclometalated ligands derived from phenyl-pyridin-2-ylpyrimidine exhibit yellow-to-red luminescence at room temperature in diluted solutions. researchgate.net

The photophysical properties of ruthenium(II) polypyridyl complexes featuring flavin-inspired π-extended ligands have also been investigated. These complexes demonstrate that extending the ligand's π-system can lead to longer excited-state lifetimes. nih.gov The diphenyl substituents on this compound could provide a similar extended π-system, potentially leading to complexes with desirable photophysical characteristics.

Interactive Data Table: Photophysical Properties of Analogous Metal Complexes

| Complex | Emission Color | Quantum Yield (%) | Reference |

| [Pt(ppy)(PPh3)F] | Green | 94.6 (at 77K) | nih.gov |

| Ruthenium(II) polypyridyl complex with flavin-inspired π-extended ligand | - | - | nih.gov |

| Chloro-platinum(II) complex with phenyl-pyridin-2-ylpyrimidine ligand | Yellow-to-Red | - | researchgate.net |

Exploration of Catalytic Activities of this compound-Metal Complexes

Metal complexes incorporating pyridine-based ligands are widely utilized as catalysts in a variety of organic transformations. The electronic and steric properties of the this compound ligand could be leveraged to develop novel catalysts with enhanced activity and selectivity.

Palladium(II) complexes with pyridine derivatives have proven to be efficient catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.gov The catalytic efficiency of these complexes can be influenced by the basicity of the pyridine ligand, with more basic ligands sometimes leading to higher reaction yields. nih.govacs.org The fluorine atom in this compound would decrease the basicity of the pyridine nitrogen, which could modulate the catalytic activity of its metal complexes.

Furthermore, palladium complexes have been studied for their role in aromatic fluorination. The development of aryl palladium(II) fluoride complexes has been a significant step towards catalytic C-F bond formation. acs.org While many conventional phosphine (B1218219) ligands are not suitable for this transformation due to competing P-F bond formation, the design of new ligand systems is crucial. acs.org A this compound ligand could potentially stabilize palladium intermediates in such catalytic cycles.

Transition metal complexes constructed with pyridine-amino acid ligands have also shown catalytic properties. For instance, one such complex exhibited excellent catalytic performance in the reduction of 4-nitrophenol. researchgate.net This highlights the versatility of pyridine-based ligands in supporting catalytic metal centers for various reactions.

Functionalization for Bioconjugation and Probe Development

The unique structure of this compound makes it an attractive scaffold for the development of tools for chemical biology. Its fluorinated pyridine core can be exploited for selective reactions with biological macromolecules, and the diphenylpyridine moiety can serve as a basis for fluorescent probes.

Strategies for Site-Selective Tagging and Labeling (e.g., with proteins)

The reactivity of fluoroaromatic compounds towards nucleophilic aromatic substitution (SNAr) provides a powerful tool for the site-selective modification of proteins. The fluorine atom at the 4-position of the pyridine ring in this compound is expected to be susceptible to substitution by nucleophilic amino acid residues such as cysteine and lysine.

Perfluoroaryl and perfluoroheteroaryl reagents are emerging as valuable tools for peptide synthesis, modification, and bioconjugation. nih.gov For instance, the creation of tetrafluoropyridyl-cysteine (Cys-S-PyF) in proteins has been explored as a method for site-selective chemical introduction of this modification. nih.gov This approach allows for the chemoselective modification of cysteine residues at various sites within a protein. nih.gov By analogy, this compound could be used to selectively label cysteine residues in proteins.

Proximity-induced chemistry offers another avenue for site-specific protein modification. This approach enables the covalent bond formation of a native amino acid residue by bringing the reactants into close proximity. nih.gov A this compound derivative could be designed to bind to a specific site on a protein, thereby facilitating the reaction of the fluoro-pyridine moiety with a nearby nucleophilic residue.

Design of Molecular Tools for Fundamental Biological Research (excluding clinical data)

The development of small-molecule fluorescent probes is essential for visualizing and understanding biological processes at the molecular level. nih.gov The diphenylpyridine scaffold of this compound is a promising starting point for the design of novel fluorescent probes.

Pyridine-based fluorescent probes have been successfully developed for various applications, including the detection of specific analytes and the imaging of cellular components. For example, a pyridine-based fluorescence probe has been synthesized for the selective detection of arsenate in real samples and for living cell imaging. nih.govresearchgate.net Similarly, fluorescent styryl pyridine-N-oxide probes have been designed for imaging lipid droplets. researchgate.net

The incorporation of a trifluoromethyl (CF3) group into pyridine- and pyrimidine-based push-pull systems has been shown to enhance their lipophilic characteristics, making them suitable for bioimaging applications such as visualizing lipid droplets. mdpi.com The fluorine atom in this compound could similarly influence the photophysical and biological properties of probes derived from this scaffold.

Furthermore, imidazopyridine-based fluorescent probes have been developed for a range of applications, including metal ion detection and cell imaging. nih.gov The design of these probes often incorporates fluorescence mechanisms such as intramolecular charge transfer (ICT), which can be modulated by the substituents on the heterocyclic core. nih.gov The phenyl groups and fluorine atom of this compound would likely play a significant role in the ICT character and thus the fluorescence properties of any derived probes.

Interactive Data Table: Applications of Analogous Pyridine-Based Probes

| Probe Type | Target/Application | Fluorescence Mechanism | Reference |

| Pyridine-based probe | Arsenate detection | Chelation-enhanced fluorescence (CHEF) | nih.govresearchgate.net |

| Styryl pyridine-N-oxide probe | Lipid droplet imaging | Intramolecular Charge Transfer (ICT) | researchgate.net |

| CF3-substituted pyridine probe | Lipid droplet imaging | Aggregation-induced emission | mdpi.com |

| Imidazopyridine-based probe | Metal ion detection | Intramolecular Charge Transfer (ICT) | nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Accessibility

The future development and application of 4-Fluoro-2,5-diphenylpyridine are intrinsically linked to the availability of efficient and scalable synthetic routes. While classical methods for the synthesis of fluorinated pyridines exist, future research will likely focus on more sustainable and versatile approaches.

One promising avenue is the continued development of late-stage C-H fluorination techniques. nih.govresearchgate.net These methods, which introduce the fluorine atom at a late step in the synthetic sequence, offer significant advantages in terms of efficiency and the ability to rapidly generate analogues. nih.gov Research in this area could focus on the use of novel fluorinating reagents and catalyst systems, such as those based on transition metals, to achieve high regioselectivity and functional group tolerance for the direct fluorination of a 2,5-diphenylpyridine (B98661) precursor. nih.gov

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Late-Stage C-H Fluorination | High efficiency, rapid analogue synthesis | Novel fluorinating agents, regioselective catalysts |

| Flow Chemistry | Enhanced safety, scalability, process control | Multi-step continuous synthesis, process optimization |

| One-Pot Syntheses | Reduced steps, improved atom economy | Domino and tandem reaction design |

Advanced Characterization Techniques for Dynamic Processes and Molecular Interactions

A comprehensive understanding of the structure-property relationships of this compound necessitates the use of sophisticated characterization techniques capable of probing its dynamic behavior and intermolecular interactions. While standard spectroscopic and crystallographic methods provide a static picture of the molecule, future research will benefit from techniques that can elucidate its behavior in more complex environments and on ultrafast timescales.

Femtosecond transient absorption spectroscopy , for example, could be employed to investigate the excited-state dynamics of this compound. This would provide crucial insights into the influence of the fluorine atom on processes such as intersystem crossing and internal conversion, which are fundamental to its potential photophysical applications. The study of labile molecular analytes using techniques like femtosecond laser time-of-flight mass spectrometry could also reveal details about its fragmentation patterns and stability. researchgate.net

To understand how this compound interacts with other molecules and its environment, advanced nuclear magnetic resonance (NMR) techniques, such as those that measure fluorine-fluorine spin-spin coupling constants , could be correlated with theoretical calculations to provide detailed information about its conformation and proximity to other fluorinated species. nih.gov Furthermore, the use of in-situ spectroscopic methods, such as attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy, could allow for the real-time monitoring of reactions and interactions at surfaces, which is particularly relevant for applications in sensing and materials science. The impact of fluorination on the electronic structure and vibrational modes can be further elucidated by combining FT-IR and Raman spectroscopy with quantum chemical calculations. rsc.org

Deepening Theoretical Understanding of Fluorine Effects on Electronic and Photophysical Behavior

Computational chemistry is a powerful tool for rationalizing the observed properties of fluorinated molecules and for predicting the behavior of new derivatives. Future theoretical studies on this compound will be crucial for a deeper understanding of the subtle yet significant effects of the fluorine substituent.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will continue to be instrumental in elucidating the electronic structure, molecular orbitals, and excited-state properties of this compound. researchgate.netnih.govyoutube.com These studies can provide detailed information on how the fluorine atom modulates the HOMO-LUMO gap, the charge distribution, and the nature of electronic transitions. rsc.orgnumberanalytics.com For instance, TD-DFT calculations can be used to predict the absorption and emission spectra of the molecule and its derivatives, guiding the design of new materials with tailored photophysical properties. nih.gov

A particularly interesting area for future theoretical investigation is the potential for this compound to serve as a building block for thermally activated delayed fluorescence (TADF) emitters. nih.gov Computational screening of virtual libraries of derivatives could identify structures with the small singlet-triplet energy splitting required for efficient TADF. Natural Bond Orbital (NBO) analysis can also be employed to understand the intramolecular charge delocalization and the influence of fluorine on the bond strengths within the pyridine (B92270) ring. rsc.org

| Theoretical Method | Key Insights | Future Research Directions |

| DFT/TD-DFT | Electronic structure, excited states, spectra | Prediction of photophysical properties, design of TADF emitters |

| NBO Analysis | Intramolecular charge transfer, bond strengths | Understanding fluorine's electronic influence |

| Computational Screening | High-throughput property prediction | Discovery of new functional derivatives |

Expanding Derivatization Repertoires for Diverse Functionality

The true potential of this compound lies in its use as a versatile scaffold for the creation of more complex and functional molecules. Future research will undoubtedly focus on expanding the range of chemical transformations that can be performed on this core structure.

The fluorine atom itself can serve as a handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups at the 4-position of the pyridine ring. This could be a powerful strategy for tuning the electronic and photophysical properties of the molecule or for attaching it to other molecular entities.